Cas no 83324-51-0 (8(17),13-Labdadien-15,16-olide)

8(17),13-Labdadien-15,16-olide structure
83324-51-0 structure
Nombre del producto:8(17),13-Labdadien-15,16-olide
Número CAS:83324-51-0
MF:C20H30O2
Megavatios:302.451006412506
CID:836726
PubChem ID:24741370

8(17),13-Labdadien-15,16-olide Propiedades químicas y físicas

Nombre e identificación

    • 8(17),13-Labdadien-15,16-olide
    • 4-{2-[(1S,4aS,8aS)-5,5,8a-Trimethyl-2-methylenedecahydro-1-naphth alenyl]ethyl}-2(5H)-furanone
    • 13-epi-sclareol
    • Episclareol
    • SCAREOL
    • SCIADONIC ACID
    • SCLAREOL,NATURAL
    • 2(5H)-Furanone, 4-[2-(decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl)ethyl]-, [1S-(1α,4aβ,8aα)]- (ZCI)
    • 4-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone (ACI)
    • Labda-8(17),13(14)-dien-15,16-olide
    • 3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
    • CHEMBL4173021
    • 83324-51-0
    • FS-9080
    • 3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylene-decalin-1-yl]ethyl]-2H-furan-5-one
    • AKOS032962284
    • 2(5H)-Furanone, 4-[2-(decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl)ethyl]-, [1S-(1,4a,8a)]-; 4-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone
    • (+)-Labda-8(17),13(14)-dien-15,16-olide
    • [ "" ]
    • 4-{2-[(1S,4AS,8AS)-5,5,8A-TRIMETHYL-2-METHYLIDENE-HEXAHYDRO-1H-NAPHTHALEN-1-YL]ETHYL}-5H-FURAN-2-ONE
    • Renchi: 1S/C20H30O2/c1-14-6-9-17-19(2,3)10-5-11-20(17,4)16(14)8-7-15-12-18(21)22-13-15/h12,16-17H,1,5-11,13H2,2-4H3/t16-,17-,20+/m0/s1
    • Clave inchi: RUXYUBRFOACSMM-ABSDTBQOSA-N
    • Sonrisas: C[C@@]12[C@@H](CCC3=CC(=O)OC3)C(=C)CC[C@H]1C(CCC2)(C)C

Atributos calculados

  • Calidad precisa: 302.22500
  • Masa isotópica única: 302.225
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 22
  • Cuenta de enlace giratorio: 3
  • Complejidad: 514
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 26.3A^2
  • Xlogp3: 6.757

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.0±0.1 g/cm3
  • Punto de ebullición: 423.3±14.0 °C at 760 mmHg
  • Punto de inflamación: 178.8±17.5 °C
  • PSA: 26.30000
  • Logp: 5.04860
  • Presión de vapor: 0.0±1.0 mmHg at 25°C

8(17),13-Labdadien-15,16-olide Información de Seguridad

8(17),13-Labdadien-15,16-olide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Cooke Chemical
M3477235-5mg
8(17),13-Labdadien-15,16-olide
83324-51-0 98%
5mg
RMB 2660.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L86980-5 mg
8(17),13-Labdadien-15,16-olide
83324-51-0
5mg
¥5600.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3263-1 mL * 10 mM (in DMSO)
8(17),13-Labdadien-15,16-olide
83324-51-0
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3263-1 mg
8(17),13-Labdadien-15,16-olide
83324-51-0
1mg
¥2835.00 2022-04-26
A2B Chem LLC
AH54301-5mg
8(17),13-Labdadien-15,16-olide
83324-51-0 98.0%
5mg
$702.00 2024-04-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3263-5mg
8(17),13-Labdadien-15,16-olide
83324-51-0
5mg
¥ 3940 2023-09-07
TargetMol Chemicals
TN3263-1 ml * 10 mm
8(17),13-Labdadien-15,16-olide
83324-51-0
1 ml * 10 mm
¥ 4040 2024-07-20
TargetMol Chemicals
TN3263-1 mL * 10 mM (in DMSO)
8(17),13-Labdadien-15,16-olide
83324-51-0 98%
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-15
TargetMol Chemicals
TN3263-5mg
8(17),13-Labdadien-15,16-olide
83324-51-0
5mg
¥ 3940 2024-07-20
TargetMol Chemicals
TN3263-5 mg
8(17),13-Labdadien-15,16-olide
83324-51-0 98%
5mg
¥ 3,940 2023-07-11

8(17),13-Labdadien-15,16-olide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
Referencia
Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds
Sheeja, Alan D. B.; et al, Indian Journal of Chemistry, 2014, (3), 319-324

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Acetone ;  rt
1.2 Reagents: Isopropanol ;  rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  5 min, 0 °C; 0 °C → rt
2.2 Reagents: Water ;  cooled
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, rt
4.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
Referencia
Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds
Sheeja, Alan D. B.; et al, Indian Journal of Chemistry, 2014, (3), 319-324

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  6 h, rt
2.1 Reagents: N,N-Dimethylaniline Solvents: Dichloromethane ;  overnight, rt
3.1 Reagents: Silica Solvents: Hexane ;  1 h, 100 °C
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
5.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
6.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
6.2 Reagents: Triethylamine ;  30 min, -78 °C
7.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
8.1 Solvents: Benzene ;  1 h, 90 °C
Referencia
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Benzene ;  1 h, 90 °C
Referencia
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
2.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
3.2 Reagents: Triethylamine ;  30 min, -78 °C
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
5.1 Solvents: Benzene ;  1 h, 90 °C
Referencia
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Silver carbonate Solvents: Benzene ;  rt
Referencia
Synthesis and antimalarial activities of optically active labdane-type diterpenes
Villamizar, Jose; et al, Natural Product Research, 2009, 23(10), 891-902

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
1.2 Reagents: Triethylamine ;  30 min, -78 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
3.1 Solvents: Benzene ;  1 h, 90 °C
Referencia
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
2.1 Solvents: Benzene ;  1 h, 90 °C
Referencia
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
2.2 Reagents: Triethylamine ;  30 min, -78 °C
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
4.1 Solvents: Benzene ;  1 h, 90 °C
Referencia
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, reflux
2.1 Reagents: Silver carbonate Solvents: Benzene ;  rt
Referencia
Synthesis and antimalarial activities of optically active labdane-type diterpenes
Villamizar, Jose; et al, Natural Product Research, 2009, 23(10), 891-902

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  5 min, 0 °C; 0 °C → rt
1.2 Reagents: Water ;  cooled
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, rt
3.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
Referencia
Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds
Sheeja, Alan D. B.; et al, Indian Journal of Chemistry, 2014, (3), 319-324

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, reflux
2.1 Reagents: Silver carbonate Solvents: Benzene ;  10 min, rt
Referencia
Facile access to labdane-type diterpenes: synthesis of coronarin C, zerumin B, labda-8(17),13(14)-dien-15,16-olide and derivatives from (+)-manool
Villamizar, Jose E.; et al, Journal of Chemical Research, 2007, (6), 342-346

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  20 h, rt
2.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  30 min, rt
Referencia
Facile isolation of (E)-labda-8(17),12-diene-15,16-dial from Curcuma amada and its conversion to other biologically active compounds
Sheeja, Alan D. B.; et al, Indian Journal of Chemistry, 2014, (3), 319-324

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Silica Solvents: Hexane ;  1 h, 100 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
3.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
4.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
4.2 Reagents: Triethylamine ;  30 min, -78 °C
5.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
6.1 Solvents: Benzene ;  1 h, 90 °C
Referencia
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: N,N-Dimethylaniline Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Silica Solvents: Hexane ;  1 h, 100 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
4.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane ;  1 h, rt
5.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  3 h, -78 °C
5.2 Reagents: Triethylamine ;  30 min, -78 °C
6.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
7.1 Solvents: Benzene ;  1 h, 90 °C
Referencia
Synthesis of (+)-lagerstronolide from sclareol
Basabe, Pilar; et al, Tetrahedron, 2007, 63(48), 11838-11843

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Silver carbonate Solvents: Benzene ;  10 min, rt
Referencia
Facile access to labdane-type diterpenes: synthesis of coronarin C, zerumin B, labda-8(17),13(14)-dien-15,16-olide and derivatives from (+)-manool
Villamizar, Jose E.; et al, Journal of Chemical Research, 2007, (6), 342-346

8(17),13-Labdadien-15,16-olide Raw materials

8(17),13-Labdadien-15,16-olide Preparation Products

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